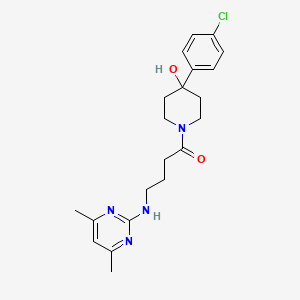![molecular formula C23H25N3O3 B10985141 4,6-Dimethoxy-1-methyl-N~2~-[2-(1-methyl-1H-indol-3-YL)ethyl]-1H-indole-2-carboxamide](/img/structure/B10985141.png)
4,6-Dimethoxy-1-methyl-N~2~-[2-(1-methyl-1H-indol-3-YL)ethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-1-methyl-N~2~-[2-(1-methyl-1H-indol-3-YL)ethyl]-1H-indole-2-carboxamide is a complex organic compound featuring an indole core structure Indoles are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-1-methyl-N~2~-[2-(1-methyl-1H-indol-3-YL)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is:
Formation of the Indole Core: Starting with a suitable precursor, such as 2-nitrotoluene, the indole core can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position. Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of N-oxide derivatives or demethylated products.
Reduction: Conversion to primary or secondary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its indole core is a versatile scaffold for creating a variety of derivatives with potential biological activities.
Biology
In biological research, indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents. This compound could be investigated for its effects on cellular pathways and its potential as a drug candidate.
Medicine
Medically, indole derivatives have shown promise in treating various conditions, including cancer, inflammation, and neurological disorders. This compound’s unique structure may offer new avenues for drug development.
Industry
Industrially, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-1-methyl-N~2~-[2-(1-methyl-1H-indol-3-YL)ethyl]-1H-indole-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, affecting biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-1H-indole-2-carboxamide: Lacks the N-methyl and ethyl-indole substituents.
1-Methyl-1H-indole-2-carboxamide: Lacks the methoxy groups.
2-(1-Methyl-1H-indol-3-yl)ethylamine: Lacks the carboxamide group.
Uniqueness
The combination of methoxy, methyl, and indole groups in 4,6-Dimethoxy-1-methyl-N~2~-[2-(1-methyl-1H-indol-3-YL)ethyl]-1H-indole-2-carboxamide provides a unique chemical profile. This structure may offer distinct biological activities and reactivity patterns compared to its analogs, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4,6-dimethoxy-1-methyl-N-[2-(1-methylindol-3-yl)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C23H25N3O3/c1-25-14-15(17-7-5-6-8-19(17)25)9-10-24-23(27)21-13-18-20(26(21)2)11-16(28-3)12-22(18)29-4/h5-8,11-14H,9-10H2,1-4H3,(H,24,27) |
InChI Key |
XYFPCFKIIUAXPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCNC(=O)C3=CC4=C(N3C)C=C(C=C4OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10985074.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10985075.png)

![3-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B10985088.png)
![methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10985089.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide](/img/structure/B10985093.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10985094.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B10985099.png)

![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(4-bromophenyl)ethanone](/img/structure/B10985109.png)
![N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B10985117.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(cyclopropyl)methanone](/img/structure/B10985122.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10985127.png)
